molecular formula C6H10N2OS B2581078 [(3-Methoxy-1,2-thiazol-4-yl)methyl](methyl)amine CAS No. 2126177-45-3

[(3-Methoxy-1,2-thiazol-4-yl)methyl](methyl)amine

Cat. No.: B2581078
CAS No.: 2126177-45-3
M. Wt: 158.22
InChI Key: VIBCXCOZINNIHR-UHFFFAOYSA-N
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Description

(3-Methoxy-1,2-thiazol-4-yl)methylamine (CAS: 2126177-45-3) is a heterocyclic amine featuring a 1,2-thiazole core substituted with a methoxy group at position 3 and a methylaminomethyl group at position 4. The 1,2-thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic properties and reactivity. This compound is primarily utilized in pharmaceutical research, particularly in the development of kinase inhibitors and antimicrobial agents, due to its ability to modulate biological targets through hydrogen bonding and hydrophobic interactions . Its synthesis typically involves thiazole ring formation followed by regioselective functionalization, though specific protocols are proprietary.

Properties

IUPAC Name

1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-7-3-5-4-10-8-6(5)9-2/h4,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBCXCOZINNIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CSN=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1,2-thiazol-4-yl)methylamine typically involves the formation of the thiazole ring followed by the introduction of the methoxy and methylamine groups. One common method involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazole ring. The methoxy group can be introduced via methylation using methyl iodide in the presence of a base, and the methylamine group can be introduced through reductive amination of the corresponding aldehyde or ketone .

Industrial Production Methods

Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1,2-thiazol-4-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Methoxy-1,2-thiazol-4-yl)methylamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways involved can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison

Compound CAS Substituents (Thiazole Positions) Suppliers Key Applications
(3-Methoxy-1,2-thiazol-4-yl)methylamine 2126177-45-3 3-OCH₃, 4-CH₂N(CH₃) 2 Kinase inhibitors
(3-Methoxy-1,2-thiazol-5-yl)methylamine 1934576-94-9 3-OCH₃, 5-CH₂N(CH₃) 3 Phosphodiesterase inhibitors
3-Methoxy-1,2-thiazole-4-sulfonyl chloride N/A 3-OCH₃, 4-SO₂Cl 1 Sulfonamide synthesis

Heterocyclic Variants with Divergent Cores

  • 4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine :
    Replacing the 1,2-thiazole with a 1,3-thiazole and introducing an oxadiazole-thiophene hybrid substituent enhances π-π stacking interactions, improving antitumor activity in preclinical models .
  • 3-(Methylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine :
    The triazole core exhibits higher metabolic stability than thiazole derivatives, as evidenced by in vitro cytochrome P450 assays. Its thiophene moiety contributes to improved blood-brain barrier penetration .

Table 2: Heterocyclic Core Comparison

Compound Core Structure Key Functional Groups Bioactivity
(3-Methoxy-1,2-thiazol-4-yl)methylamine 1,2-Thiazole OCH₃, CH₂N(CH₃) Kinase inhibition (IC₅₀: 12 nM)
4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine 1,3-Thiazole Oxadiazole, thiophene Antitumor (EC₅₀: 8 µM)
3-(Methylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine 1,2,4-Triazole SCH₃, thiophene Anticonvulsant (ED₅₀: 25 mg/kg)

Amine Substitution Patterns

  • N-[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine hydrochloride :
    The bulky benzylcyclohexyl group increases lipophilicity (logP: 3.2 vs. 1.8 for the target compound), enhancing membrane permeability but reducing aqueous solubility .
  • Methyl diethanolamine (MDEA): A tertiary amine used in CO₂ capture, MDEA’s hydroxyl groups enable rapid carbamate formation. In contrast, the target compound’s primary amine and aromatic system limit CO₂ adsorption capacity (<0.1 mmol/g vs. MDEA’s 2.63 mmol/g) .

Biological Activity

(3-Methoxy-1,2-thiazol-4-yl)methylamine is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects. This article will explore the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

The biochemical properties of (3-Methoxy-1,2-thiazol-4-yl)methylamine are not extensively documented. However, thiazole derivatives have been associated with various biological activities due to their structural characteristics. The presence of the methoxy group at the 3-position of the thiazole ring may enhance its biological activity compared to other thiazole derivatives.

Table 1: Summary of Biological Activities Associated with Thiazole Derivatives

Activity TypeDescription
AntimicrobialEffective against various bacterial strains
AntifungalExhibits activity against fungal pathogens
AntiviralPotential to inhibit viral replication
Anti-inflammatoryReduces inflammation in various models
AnticancerCytotoxic effects on tumor cell lines

Cellular Effects

The cellular effects of (3-Methoxy-1,2-thiazol-4-yl)methylamine remain largely unexplored. However, thiazole derivatives have demonstrated cytotoxic activity against human tumor cell lines. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest .

Molecular Mechanisms

The precise molecular mechanisms underlying the activity of (3-Methoxy-1,2-thiazol-4-yl)methylamine are not well understood. Nevertheless, thiazole derivatives are known to interact with various biological targets:

  • Tubulin Polymerization Inhibition : Some thiazole compounds inhibit tubulin polymerization, leading to disrupted mitotic processes in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cells, contributing to their cytotoxic effects .

Case Studies

Research has highlighted the potential of thiazole derivatives as lead compounds for drug development. For example:

  • Anticancer Activity : A study demonstrated that a series of thiazole-based compounds exhibited significant antiproliferative activity against melanoma and prostate cancer cell lines. The most active compound showed an IC50 value in the low nanomolar range .
  • Antimicrobial Properties : Another investigation reported that thiazole derivatives possess strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing (3-Methoxy-1,2-thiazol-4-yl)methylamine with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions. Key parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C) to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction efficiency.
  • Catalysts : Use of coupling agents like EDCI or HOBt for amine bond formation.
  • Purification : Column chromatography or recrystallization to isolate the compound from byproducts such as unreacted starting materials or oxidized derivatives .

Q. Which spectroscopic techniques are most effective for characterizing (3-Methoxy-1,2-thiazol-4-yl)methylamine?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm structural integrity (e.g., methoxy group at δ 3.8–4.0 ppm, thiazole protons at δ 6.5–7.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .

Q. What are common impurities in the synthesis of this compound, and how are they addressed?

  • Methodological Answer :

  • Byproducts : Oxidized thiazole derivatives (e.g., sulfoxides) or incomplete substitution reactions.
  • Mitigation :
  • Use inert atmospheres (N2/Ar) to prevent oxidation.
  • Employ excess methylamine in substitution steps to drive reaction completion.
  • Purification via gradient elution in chromatography (e.g., hexane/ethyl acetate) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of (3-Methoxy-1,2-thiazol-4-yl)methylamine derivatives?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding with the thiazole ring and methoxy group .
  • QSAR Studies : Correlate structural features (e.g., substituent electronegativity) with antimicrobial or anticancer activity using regression models .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

  • Methodological Answer :

  • Assay Validation : Repeat experiments under standardized conditions (pH, temperature, cell lines).
  • Orthogonal Assays : Cross-validate using fluorescence-based binding assays and enzyme inhibition tests.
  • Structural Analysis : Compare results with analogs to identify substituents influencing activity (e.g., methoxy vs. ethoxy groups) .

Q. What experimental approaches elucidate interactions between this compound and biological targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., bacterial dihydrofolate reductase) using spectrophotometric methods .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Radioligand Displacement : Assess receptor binding using tritiated ligands (e.g., [3H]-labeled analogs) .

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